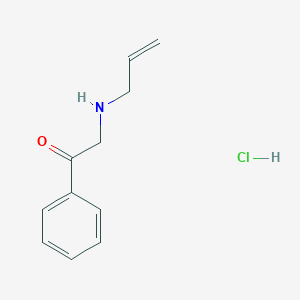![molecular formula C4Cl4F6O2 B14307806 1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane CAS No. 111005-90-4](/img/structure/B14307806.png)
1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane is a complex organofluorine compound It is characterized by the presence of multiple chlorine and fluorine atoms, making it a highly reactive and versatile chemical
Preparation Methods
The synthesis of 1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane typically involves the reaction of 1,1-dichloro-2,2,2-trifluoroethane with a suitable peroxy compound under controlled conditions. The reaction conditions often require specific catalysts and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can lead to the formation of simpler chlorofluorinated compounds.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions vary widely and depend on the specific reaction conditions employed.
Scientific Research Applications
1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex fluorinated compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions involving halogenated compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane involves its interaction with molecular targets through its reactive chlorine and fluorine atoms. These interactions can lead to the formation of reactive intermediates that participate in various chemical pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in chemical synthesis or biological systems.
Comparison with Similar Compounds
1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane can be compared with other similar compounds, such as:
1,1-Dichloro-1-fluoroethane: A simpler chlorofluorinated compound with fewer fluorine atoms.
1,1-Dichloro-2,2-difluoroethylene: Another chlorofluorinated compound with different reactivity and applications.
1,2-Dichloro-1,2-difluoroethylene: A compound with similar halogenation but different structural properties. The uniqueness of this compound lies in its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to these similar compounds.
Properties
CAS No. |
111005-90-4 |
|---|---|
Molecular Formula |
C4Cl4F6O2 |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
1,1-dichloro-1-(1,1-dichloro-2,2,2-trifluoroethyl)peroxy-2,2,2-trifluoroethane |
InChI |
InChI=1S/C4Cl4F6O2/c5-1(6,3(9,10)11)15-16-2(7,8)4(12,13)14 |
InChI Key |
RIGFLIYNRQOQOH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(OOC(C(F)(F)F)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


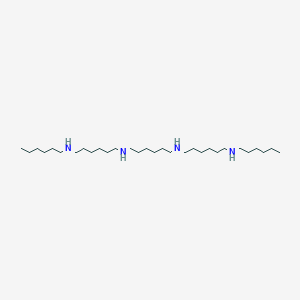
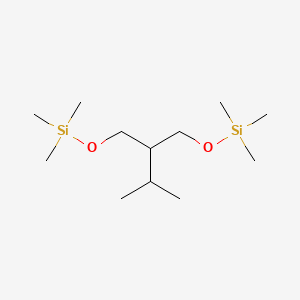
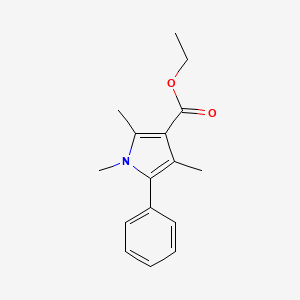
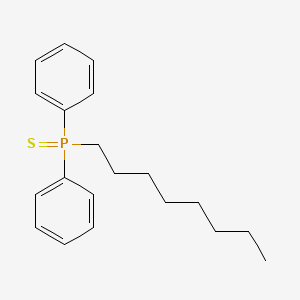
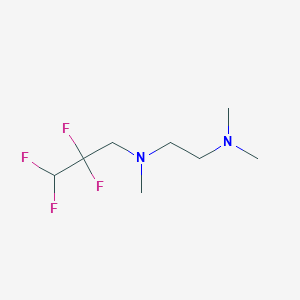
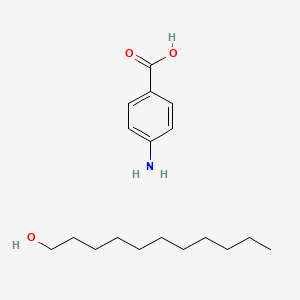
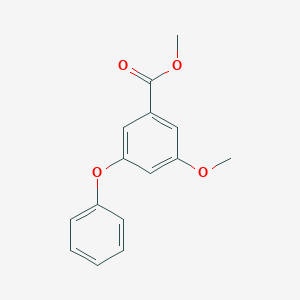
![5-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-1H-pyrazole](/img/structure/B14307755.png)
![3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B14307757.png)

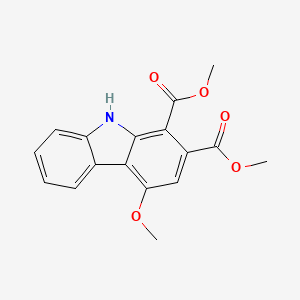
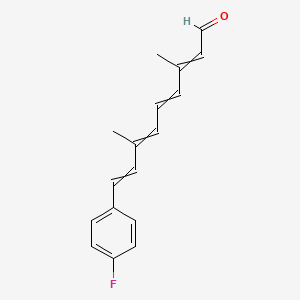
![1-Propanone, 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-(4-methylphenyl)-](/img/structure/B14307794.png)
